Benzyl glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

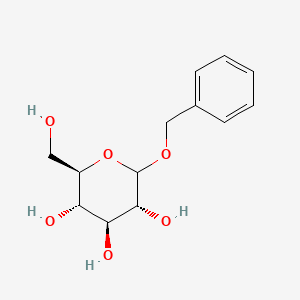

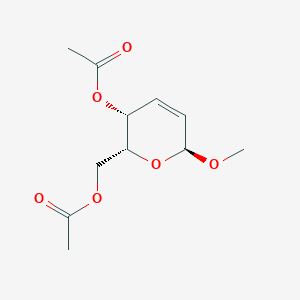

Benzyl glucopyranoside (BGP) is a sugar derivative commonly used in biochemistry and organic chemistry research. It is a synthetic compound that is composed of a benzyl group attached to a glucose moiety, and is used as a model compound for studying sugar-based compounds. Its structure and properties make it an ideal platform for studying the interactions of sugar molecules with other molecules, as well as the synthesis of new molecules. In addition to its scientific applications, BGP is also used in various industrial applications, such as food and pharmaceuticals.

Applications De Recherche Scientifique

Application in Metabolomics and Nutraceuticals

Field

This application falls under the field of Metabolomics and Nutraceuticals .

Summary of the Application

Benzyl D-Glucopyranoside is used in metabolomics, which is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms. It’s also used in the study of nutraceuticals, which are products derived from food sources that provide extra health benefits, in addition to the basic nutritional value found in foods .

Application in Glycan Synthesis

Field

This application falls under the field of Glycan Synthesis .

Summary of the Application

Benzyl D-Glucopyranoside is used in the synthesis of glycans, particularly in the stereoselective synthesis of 1,2- cis glycosides .

Methods of Application

The synthesis of various structures of α-glucans has been achieved using recent progressive stereoselective 1,2- cis glycosylation reactions . Specific methods include the use of C2- o -tosylamide (TsNH)-benzyl (TAB) ether for bimodal glycosylation and ZnI 2 -mediated 1,2- cis glycosylation .

Application in Cytotoxicity Studies

Field

This application falls under the field of Cytotoxicity Studies .

Summary of the Application

Benzyl D-Glucopyranoside has been found to exhibit potent cytotoxic activity against certain cancer cell lines .

Results or Outcomes

Benzyl D-Glucopyranoside was found to exhibit potent cytotoxic activity against BGC-823 and A2780 cancer cell lines. The IC50 values were 2.53 and 1.85 µM, respectively .

Propriétés

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHCBYYBLTXYEV-HENWMNBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl glucopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)